4-Formyl-3-methylbenzonitrile

Description

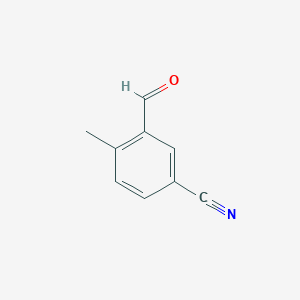

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Formyl-3-methylbenzonitrile" physical and chemical properties

An In-depth Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS: 27609-91-2)

Abstract

This technical guide offers a comprehensive examination of 4-Formyl-3-methylbenzonitrile, a substituted aromatic compound of significant interest in synthetic chemistry. With the CAS Registry Number 27609-91-2, this molecule serves as a versatile building block, primarily due to the unique reactivity conferred by its trifunctional nature: a nitrile, a formyl (aldehyde), and a methyl group arrayed on a benzene ring. This document consolidates critical data on its physicochemical properties, provides an analysis of its spectroscopic characteristics, discusses its chemical reactivity and synthesis, and explores its applications, particularly in the agrochemical field. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical insights into this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

4-Formyl-3-methylbenzonitrile possesses a distinct molecular architecture that dictates its chemical behavior. The benzene ring is substituted with an electron-withdrawing nitrile group (-C≡N) and a moderately deactivating, ortho-, para-directing formyl group (-CHO), along with an electron-donating, ortho-, para-directing methyl group (-CH₃). The interplay of these electronic effects makes the compound a nuanced substrate for various organic transformations.

Caption: Proposed synthetic workflow for 4-Formyl-3-methylbenzonitrile.

Experimental Protocol Outline:

-

Bromination: 3,4-Dimethylbenzonitrile is treated with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride. The reaction is typically initiated by heat or UV light to selectively brominate the methyl group at the 4-position, which is activated by the para-nitrile group.

-

Oxidation: The resulting 4-(bromomethyl)-3-methylbenzonitrile can be converted to the aldehyde via several methods:

-

Sommelet Reaction: Reaction with hexamine followed by hydrolysis.

-

Kornblum Oxidation: Reaction with dimethyl sulfoxide (DMSO).

-

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 4-formyl-3-methylbenzonitrile is governed by its three functional groups.

-

Aldehyde Group: This is the most reactive site for nucleophilic addition. It can undergo reactions such as Wittig olefination, aldol condensation, reduction to an alcohol (using NaBH₄), or oxidation to a carboxylic acid (using KMnO₄ or PCC).

-

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like LiAlH₄.

-

Aromatic Ring: The substitution pattern influences electrophilic aromatic substitution. The aldehyde and nitrile groups are deactivating, while the methyl group is activating. The net effect directs incoming electrophiles to specific positions, though the ring is generally deactivated towards substitution.

Applications in Research and Development

4-Formyl-3-methylbenzonitrile is a valuable intermediate in the synthesis of more complex molecules. Its primary documented application is in the agrochemical sector.

-

Agrochemical Synthesis: The compound is used in the preparation of substituted Aryl Methylene type Rubrolide compounds, which have shown potential as agrochemical herbicides. []The aldehyde functionality allows for condensation reactions to build the core structure of these herbicides.

-

Potential as a Synthetic Building Block: Due to its functional groups, this molecule is an attractive starting material for creating libraries of compounds for screening in drug discovery and materials science. The aldehyde can serve as a handle for derivatization, while the nitrile and methyl groups can be modified in subsequent steps to explore a wide chemical space.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-formyl-3-methylbenzonitrile is not widely available, data from structurally similar compounds, such as 3-formyl-4-methylbenzonitrile, provide guidance on potential hazards. [2]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. * Storage under an inert atmosphere is recommended to prevent oxidation of the aldehyde group.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth and seek immediate medical advice.

-

Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

-

PubChem. (n.d.). 3-Formyl-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-formyl-3-methylbenzonitrile (C9H7NO). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS 27609-91-2): A Key Intermediate in Synthetic Chemistry

This technical guide offers an in-depth exploration of 4-Formyl-3-methylbenzonitrile, a pivotal aromatic building block for researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to provide a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in scientific principles and authoritative references.

Core Properties and Structural Elucidation

4-Formyl-3-methylbenzonitrile, with the CAS number 27609-91-2, is a disubstituted aromatic compound featuring a nitrile and a formyl group.[1] This unique arrangement of functional groups on a methylbenzene scaffold makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The electron-withdrawing nature of the nitrile and aldehyde moieties significantly influences the reactivity of the aromatic ring, rendering it a versatile platform for a multitude of chemical transformations.

Table 1: Physicochemical Properties of 4-Formyl-3-methylbenzonitrile

| Property | Value |

| CAS Number | 27609-91-2 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Solid (predicted) |

| InChI Key | GVWRWNKPXVHRPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C=O[1] |

Synthesis and Mechanistic Insights

The synthesis of 4-Formyl-3-methylbenzonitrile can be approached through various strategies, with the most logical being the selective oxidation of the corresponding methyl group of a suitable precursor. Drawing parallels from the well-documented synthesis of the analogous 4-formyl-3-methoxybenzonitrile, a robust and scalable synthetic route can be devised.[2][3][4][5][6][7][8][9][10][11][12]

Proposed Synthesis Workflow: From 3-Methylbenzonitrile

A plausible and efficient synthesis commences with the bromination of the methyl group of 3-methylbenzonitrile, followed by hydrolysis and subsequent oxidation to the desired aldehyde.

Experimental Protocol:

-

Benzylic Bromination: 3-Methylbenzonitrile is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) is introduced as the brominating agent, with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux, often with photochemical initiation (UV light), to facilitate the formation of 3-(bromomethyl)benzonitrile.

-

Hydrolysis to Alcohol: The resulting benzylic bromide is then hydrolyzed to 3-(hydroxymethyl)benzonitrile. This can be achieved using aqueous sodium carbonate or silver nitrate in aqueous ethanol.[4]

-

Oxidation to Aldehyde: The primary alcohol is subsequently oxidized to the aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide in a chlorinated solvent is employed to prevent over-oxidation to the carboxylic acid.

-

Formylation: An alternative final step could involve a direct formylation of 3-methylbenzonitrile, though regioselectivity could be a challenge.

Causality of Experimental Choices:

-

NBS for Bromination: NBS is the reagent of choice for benzylic bromination as it provides a low and steady concentration of bromine, minimizing side reactions.

-

Mild Oxidation: The use of PCC or MnO2 is crucial to selectively oxidize the primary alcohol to the aldehyde without forming the carboxylic acid, thus ensuring a high yield of the desired product.

Diagram 1: Proposed Synthesis of 4-Formyl-3-methylbenzonitrile

Caption: A plausible synthetic route to 4-Formyl-3-methylbenzonitrile.

Reactivity and Applications in Drug Discovery

The bifunctional nature of 4-Formyl-3-methylbenzonitrile, possessing both an electrophilic aldehyde and a versatile nitrile group, makes it a valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.[13]

Key Chemical Transformations

-

Reactions of the Aldehyde Group: The formyl group can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse functionalities.

-

Reactions of the Nitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles.

Potential as a Pharmaceutical Intermediate

The analogous 4-formyl-3-methoxybenzonitrile is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[5][7][8] This strongly suggests that 4-Formyl-3-methylbenzonitrile can serve a similar role as a building block for other pharmacologically active compounds. The benzonitrile scaffold is a known pharmacophore that can interact with various biological targets.[13]

Diagram 2: Potential Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility in constructing potential drug candidates.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Formyl-3-methylbenzonitrile. This involves a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 4-Formyl-3-methylbenzonitrile

| Technique | Predicted Key Features | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, -CHO), 7.7-7.9 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃) | Based on data for similar aromatic aldehydes and methylbenzonitriles. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192 (-CHO), 140-120 (Ar-C), ~118 (-CN), ~20 (-CH₃) | Inferred from typical chemical shifts of aromatic aldehydes and nitriles.[14][15] |

| IR (KBr, cm⁻¹) | ~2230 (strong, sharp C≡N stretch), ~1700 (strong, sharp C=O stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch) | Characteristic vibrational frequencies for the functional groups present.[16] |

| Mass Spectrometry (EI) | m/z 145 (M⁺), 144 (M⁺-H), 116 (M⁺-CHO) | Predicted fragmentation pattern based on common losses from aromatic aldehydes.[1][17][18][19][20] |

Self-Validating Protocol for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water-acetonitrile) should be employed to assess purity, with detection by UV spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight and provide a fragmentation pattern that can be compared with the predicted spectrum.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation and the identification of any impurities.

Safety and Handling

As with all chemical reagents, 4-Formyl-3-methylbenzonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with plenty of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

4-Formyl-3-methylbenzonitrile stands as a valuable and versatile intermediate in organic synthesis. Its dual functionality provides a rich platform for the construction of complex molecular architectures, making it a compound of significant interest for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and developers working with this key chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile.

- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

-

Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-formyl-3-methylbenzonitrile (C9H7NO). Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MySkinRecipes. (2025, October 13). 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Formyl-3-methoxybenzonitrile. PubChem. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Formyl-4-methylbenzonitrile. PubChem. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-formyl-3-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 3. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 4. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 6. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 7. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 9. Buy 4-Formyl-3-Methoxybenzonitrile - High-Quality Chemical Compound for Research & Development | Reliable Supplier at Competitive Prices [qingyunpharm.com]

- 10. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 11. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 12. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. rsc.org [rsc.org]

- 15. minio.scielo.br [minio.scielo.br]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. whitman.edu [whitman.edu]

A Technical Guide to 4-Formyl-3-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzonitrile (CAS No: 27609-91-2), a substituted aromatic nitrile of significant interest in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic data. While specific synthesis protocols for this isomer are not widely published, this guide outlines a logical, field-proven synthetic approach based on analogous chemical transformations. The primary documented application of this compound is as a key intermediate in the preparation of aryl methylene rubrolide compounds, which have demonstrated potential as agrochemical herbicides[]. Furthermore, as a member of the benzonitrile class, it represents a versatile scaffold with potential applications in medicinal chemistry and materials science, areas where benzonitrile derivatives are frequently employed for their unique electronic and steric properties[2].

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational for research and development. 4-Formyl-3-methylbenzonitrile is a disubstituted benzonitrile featuring a formyl (-CHO) and a methyl (-CH₃) group on the benzene ring.

IUPAC Name: 4-formyl-3-methylbenzonitrile[][3][4] CAS Number: 27609-91-2[][4][5][6] Molecular Formula: C₉H₇NO[][3][4] Molecular Weight: 145.16 g/mol [5][7]

The structural arrangement, with the formyl group para to the nitrile and the methyl group meta, dictates its chemical reactivity and potential for further functionalization.

Chemical Structure:

Canonical SMILES: CC1=C(C=CC(=C1)C#N)C=O[][3] InChI: InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3[3][4] InChIKey: GVWRWNKPXVHRPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in synthesis, purification, and characterization.

Physicochemical Data

The following table summarizes the known physical and handling properties of 4-Formyl-3-methylbenzonitrile.

| Property | Value | Source(s) |

| Physical Form | Solid or Semi-solid | [5] |

| Purity | ≥97% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

| XLogP (Predicted) | 1.5 | [3] |

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of structural verification.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 146.06004 | 128.5 |

| [M+Na]⁺ | 168.04198 | 140.1 |

| [M-H]⁻ | 144.04548 | 132.6 |

| [M]⁺ | 145.05221 | 124.8 |

| (Data sourced from PubChemLite predictions)[3] |

Infrared (IR) Spectroscopy (Expected):

-

C≡N stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹.

-

C=O stretch: A strong absorption band characteristic of an aromatic aldehyde is expected around 1690-1710 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

-

¹H NMR:

-

An aldehyde proton singlet (-CHO) is expected to appear far downfield, typically between δ 9.8-10.5 ppm.

-

Aromatic protons would appear as multiplets or doublets in the δ 7.5-8.0 ppm range.

-

A methyl proton singlet (-CH₃) would appear upfield, likely around δ 2.3-2.6 ppm.

-

-

¹³C NMR:

-

The aldehyde carbon (-CHO) is expected around δ 190-195 ppm.

-

The nitrile carbon (-C≡N) is expected around δ 117-120 ppm.

-

Aromatic carbons would appear in the δ 125-145 ppm range.

-

The methyl carbon (-CH₃) would be found upfield, around δ 15-20 ppm.

-

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 4-Formyl-3-methylbenzonitrile is not detailed in the provided search results, a robust and industrially scalable pathway can be designed based on well-established transformations used for analogous structures, such as 4-formyl-3-methoxybenzonitrile[8][9]. The most logical approach involves the selective benzylic bromination of 3,4-dimethylbenzonitrile followed by hydrolysis.

Proposed Synthetic Workflow

The transformation leverages the relative stability of the benzylic radical at the 4-position, which is para to the electron-withdrawing nitrile group, facilitating selective bromination.

Caption: Proposed two-step synthesis of 4-Formyl-3-methylbenzonitrile.

Experimental Protocol (Exemplary)

This protocol is a model based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Methyl-4-(dibromomethyl)benzonitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylbenzonitrile (1.0 eq.).

-

Reagents: Add N-bromosuccinimide (NBS, 2.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Solvent: Suspend the reagents in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. Causality: The use of NBS and a radical initiator is a standard method (Wohl-Ziegler reaction) for selectively brominating the benzylic position of a toluene derivative without affecting the aromatic ring.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dibrominated intermediate can be purified by crystallization or used directly in the next step.

Step 2: Hydrolysis to 4-Formyl-3-methylbenzonitrile

-

Setup: Dissolve the crude 3-methyl-4-(dibromomethyl)benzonitrile intermediate (1.0 eq.) in a solvent mixture such as ethanol and water.

-

Hydrolysis Reagent: Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃, >2.0 eq.) or silver nitrate (AgNO₃)[8][9]. Causality: The hydrolysis of the geminal dibromide proceeds via an unstable diol intermediate which rapidly eliminates water to form the stable aldehyde. Silver nitrate can be used to facilitate the reaction by precipitating silver bromide.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.

-

Workup: Cool the reaction mixture. If a base was used, neutralize with dilute acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-Formyl-3-methylbenzonitrile, can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The utility of 4-Formyl-3-methylbenzonitrile stems from its two reactive functional groups, which can be addressed with high selectivity.

Primary Application: Agrochemical Synthesis

The principal documented use of this compound is as a precursor for a class of agrochemical herbicides known as aryl methylene rubrolides[]. This synthesis leverages the reactivity of the aldehyde group, likely through a condensation reaction.

Caption: Role as a key building block in herbicide synthesis.

General Reactivity and Potential in Drug Development

-

Aldehyde Group: The formyl group is a versatile handle for C-C bond formation (e.g., Wittig, Grignard, aldol reactions) and C-N bond formation (reductive amination, imine formation). This allows for the straightforward introduction of diverse side chains.

-

Nitrile Group: The cyano group is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions.

-

Medicinal Chemistry Context: Benzonitrile derivatives are prevalent in drug development and have been investigated as inhibitors of kinases, tubulin polymerization, and viral entry[2]. The specific substitution pattern of 4-Formyl-3-methylbenzonitrile makes it an attractive starting point for generating libraries of novel small molecules for screening against various biological targets.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical intermediate.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group[5][6].

-

Hazards: Specific GHS hazard classifications for 4-Formyl-3-methylbenzonitrile (CAS 27609-91-2) are not provided in the search results. However, the isomeric compound 3-formyl-4-methylbenzonitrile (CAS 27613-39-4) is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[7]. It is prudent to handle 4-Formyl-3-methylbenzonitrile with similar precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

4-Formyl-3-methylbenzonitrile is a valuable bifunctional aromatic compound. While its primary documented application lies in the synthesis of agrochemicals, its structural motifs—a reactive aldehyde and a stable, electronically versatile nitrile—position it as a useful building block for broader applications in medicinal chemistry and materials science. The synthetic pathway outlined in this guide provides a reliable foundation for its laboratory-scale preparation, enabling further exploration of its chemical potential.

References

-

4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem. NIH. Available at: [Link]

-

4-formyl-3-methylbenzonitrile (C9H7NO). PubChemLite. Available at: [Link]

- EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile. Google Patents.

-

3-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083563 - PubChem. NIH. Available at: [Link]

- EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile. Google Patents.

-

4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis. Available at: [Link]

-

Buy 4-Formyl-3-Methoxybenzonitrile - High-Quality Chemical Compound for Research & Development. Available at: [Link]

-

4-Formyl-3-methoxybenzonitrile. MySkinRecipes. Available at: [Link]

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.

-

4-Formyl-3-methoxybenzonitrile. Jinan Tantu Chemicals Co., Ltd. Available at: [Link]

-

4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Enanti Labs. Available at: [Link]

- JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.

-

2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

-

CAS No : 71535-97-2 | Product Name : 2,2',4,4'-Tetranitrobenzophenone. Pharmaffiliates. Available at: [Link]

-

Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital. Available at: [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 4-formyl-3-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Formyl-3-methylbenzonitrile | 27609-91-2 [sigmaaldrich.com]

- 6. 27609-91-2|4-Formyl-3-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 7. 3-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 9. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Formyl-3-methylbenzonitrile

This guide offers a detailed examination of the spectroscopic characteristics of 4-formyl-3-methylbenzonitrile, a key intermediate in organic synthesis. The structural elucidation of this compound is definitively achieved through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides an in-depth analysis of the spectral data, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

4-Formyl-3-methylbenzonitrile (C₉H₇NO) is a substituted aromatic compound featuring a nitrile (-C≡N), a formyl (-CHO), and a methyl (-CH₃) group attached to a benzene ring.[1][2][3] The precise arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, which are critical aspects in synthetic chemistry and pharmaceutical development.

Molecular Structure and Spectroscopic Correlation

The logical progression from synthesis to the complete characterization of a novel benzonitrile derivative involves a combination of experimental techniques and computational validation.[4] The interplay between the electron-withdrawing nitrile and formyl groups, and the electron-donating methyl group, creates a unique electronic environment within the molecule, which is reflected in its spectroscopic signatures.

Caption: Structure of 4-Formyl-3-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-formyl-3-methylbenzonitrile provides distinct signals for the aromatic, formyl, and methyl protons. The chemical shift of a proton is influenced by its local electronic environment.[5]

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzene ring typically appear in this region due to the deshielding effect of the ring current.[6][7][8] The substitution pattern on the ring will lead to a specific splitting pattern.

-

Formyl Proton (δ 9.0-10.0 ppm): The proton of the aldehyde group is significantly deshielded and appears as a singlet in this downfield region.[6][7]

-

Methyl Protons (δ 2.0-2.5 ppm): The protons of the methyl group are in a more shielded environment and appear as a singlet in the upfield region.[9]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Formyl-H | 9.0 - 10.0 | Singlet |

| Methyl-H | 2.0 - 2.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (δ 190-200 ppm): The carbon of the formyl group is highly deshielded and appears far downfield.

-

Aromatic Carbons (δ 110-150 ppm): The carbons of the benzene ring resonate in this range. The carbons attached to substituents will have distinct chemical shifts.

-

Nitrile Carbon (δ 115-125 ppm): The carbon of the nitrile group appears in the aromatic region.

-

Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group is shielded and appears in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C) | 110 - 150 |

| Nitrile (C≡N) | 115 - 125 |

| Methyl (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The key functional groups in 4-formyl-3-methylbenzonitrile give rise to strong, characteristic absorption bands:

-

C≡N Stretch (Nitrile): A sharp, intense absorption is expected in the range of 2220-2240 cm⁻¹.[4][10] For aromatic nitriles, this peak is typically at a lower wavenumber due to conjugation.[10]

-

C=O Stretch (Aldehyde): A strong absorption band for the carbonyl group of the aromatic aldehyde will appear in the region of 1685-1710 cm⁻¹.[11][12]

-

C-H Stretch (Aldehyde): Two weak bands are characteristic of the C-H stretch of an aldehyde, appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[12][13] The peak around 2720 cm⁻¹ is particularly diagnostic.[11][12]

-

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are observed between 3000-3100 cm⁻¹, while alkyl C-H stretches are found between 2850-3000 cm⁻¹.[11][14]

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically show multiple bands in the 1400-1600 cm⁻¹ region.[4][11]

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Methyl | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium to Weak |

graph "IR_Spectrum_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];subgraph "cluster_Functional_Groups" { label="Key Functional Groups"; bgcolor="#F1F3F4"; Nitrile [label="Nitrile (C≡N)"]; Aldehyde [label="Aldehyde (CHO)"]; Aromatic [label="Aromatic Ring"]; Methyl [label="Methyl (CH₃)"]; }

subgraph "cluster_IR_Regions" { label="Characteristic IR Regions (cm⁻¹)"; bgcolor="#F1F3F4"; Nitrile_Region [label="2220-2240"]; Aldehyde_CO_Region [label="1685-1710"]; Aldehyde_CH_Region [label="~2850 & ~2750"]; Aromatic_CH_Region [label="3000-3100"]; Alkyl_CH_Region [label="2850-3000"]; Aromatic_CC_Region [label="1400-1600"]; }

Nitrile -> Nitrile_Region; Aldehyde -> Aldehyde_CO_Region; Aldehyde -> Aldehyde_CH_Region; Aromatic -> Aromatic_CH_Region; Methyl -> Alkyl_CH_Region; Aromatic -> Aromatic_CC_Region; }

Sources

- 1. PubChemLite - 4-formyl-3-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. rsc.org [rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

"4-Formyl-3-methylbenzonitrile" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-Formyl-3-methylbenzonitrile

Introduction

4-Formyl-3-methylbenzonitrile is a substituted aromatic compound featuring a nitrile, a formyl (aldehyde), and a methyl group attached to a benzene ring. Its unique trifunctional structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of an electron-withdrawing nitrile group and a reactive aldehyde function allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules, including agrochemicals and pharmaceutical precursors.[]

Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and chemical stability, is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical insights and practical, field-proven protocols for its handling, storage, and analysis.

Physicochemical and Structural Identity

A precise understanding of the compound's identity is the foundation for all subsequent experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-3-methylbenzonitrile | [][2] |

| CAS Number | 27609-91-2 | [3][4][5] |

| Molecular Formula | C₉H₇NO | [2][3][6] |

| Molecular Weight | 145.16 g/mol | [2][3][4] |

| Physical Form | Solid or semi-solid | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C=O | [][3][6] |

| Recommended Storage | Inert atmosphere, 2-8°C | [3][4] |

Solubility Profile

The solubility of a compound dictates its utility in various reaction media, purification techniques, and formulation processes. A thorough analysis involves both theoretical prediction and empirical testing.

Theoretical Assessment and Predictions

The solubility of 4-formyl-3-methylbenzonitrile is governed by the interplay of its polar and nonpolar structural features. The molecule contains two polar functional groups: the nitrile (-C≡N) and the formyl (-CHO). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, which promotes solubility in polar solvents.

However, the molecule's core is a nonpolar benzene ring substituted with a methyl group (-CH₃). This substantial hydrophobic character limits its miscibility with highly polar protic solvents like water. Following the principle of "like dissolves like," it is predicted that 4-formyl-3-methylbenzonitrile will exhibit low solubility in water but good solubility in a range of common organic solvents.[7]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) is not extensively documented in publicly available literature, a qualitative assessment can be reliably predicted based on its structure and data from closely related analogues.[8][9]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Low / Sparingly Soluble | The large nonpolar aromatic ring dominates the molecule, limiting miscibility with water despite the presence of polar groups.[9] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents can effectively solvate both the polar functional groups and the nonpolar aromatic core. |

| Nonpolar | Hexane, Toluene | Moderately Soluble to Soluble | The aromatic nature of toluene favors interaction with the benzene ring, while the overall polarity of the molecule may limit solubility in highly nonpolar alkanes like hexane. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to empirically verify the solubility of 4-formyl-3-methylbenzonitrile across a range of solvent types. This method is designed to classify the compound and identify suitable solvents for reactions and purifications.[10][11][12]

Causality: The sequential use of solvents with different pH values (water, aqueous base, aqueous acid) is a classic organic chemistry technique to probe for acidic or basic functional groups.[12] Although 4-formyl-3-methylbenzonitrile is neutral, this process is crucial to confirm its nature and rule out the presence of acidic or basic impurities.

Methodology:

-

Preparation: Label four clean, dry test tubes (e.g., 13x100 mm).

-

Sample Addition: To each test tube, add approximately 20-30 mg of 4-formyl-3-methylbenzonitrile.

-

Solvent Addition (Stepwise):

-

Tube 1 (Water): Add 1 mL of deionized water.

-

Tube 2 (Aqueous Base): Add 1 mL of 5% w/v sodium hydroxide (NaOH) solution.

-

Tube 3 (Aqueous Acid): Add 1 mL of 5% v/v hydrochloric acid (HCl) solution.

-

Tube 4 (Organic Solvent): Add 1 mL of dichloromethane (DCM).

-

-

Mixing: Vigorously agitate each test tube for 60 seconds using a vortex mixer or by flicking the tube.

-

Observation: Allow the tubes to stand for 2 minutes. Observe each tube against a contrasting background. Record the compound as "Soluble" if the solution is clear and free of visible particles, or "Insoluble" if solid remains suspended or settled.[13]

-

Confirmation (for Tubes 2 & 3): If solubility is observed in 5% NaOH or 5% HCl (which is not expected for this compound), it indicates a reaction has occurred. To confirm, neutralize the solution dropwise with the opposing reagent (HCl for the NaOH tube, NaOH for the HCl tube) and observe if a precipitate re-forms.[12]

Visualization: Solubility Testing Workflow

Caption: Workflow for systematic qualitative solubility analysis.

Chemical Stability and Reactivity

Stability assessment is critical for determining a compound's shelf-life, identifying appropriate storage conditions, and predicting potential degradation pathways that could impact its purity and performance.

Inherent Stability and Degradation Pathways

Under recommended storage conditions (refrigerated at 2-8°C, under an inert atmosphere, and protected from light), 4-formyl-3-methylbenzonitrile is a chemically stable compound.[3][4][14] However, its functional groups present specific reactivity liabilities that can lead to degradation under non-ideal conditions.

-

Oxidative Degradation: The aldehyde group is the most susceptible site to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can convert the formyl group into a carboxylic acid, yielding 4-cyano-2-methylbenzoic acid . This is a primary degradation pathway to consider.

-

Hydrolytic Degradation: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly with heating. This would also result in the formation of 4-cyano-2-methylbenzoic acid (after hydrolysis of the formyl group as well under some conditions) or other related species.

-

Photostability: Aromatic aldehydes can be sensitive to UV light. While specific data for this compound is limited, photolytic degradation is a potential risk, justifying the recommendation to store it in a dark place or in amber vials.[15]

-

Thermal Decomposition: At elevated temperatures, such as in a fire, thermal decomposition is expected to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16]

Recommended Storage and Handling

To ensure the long-term integrity of 4-formyl-3-methylbenzonitrile, the following storage and handling procedures are mandated:

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]

-

Container: Use a tightly sealed, airtight container to prevent moisture ingress. Amber glass vials are recommended to protect against light.

-

Handling: Handle in a well-ventilated area. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin, eye, and respiratory irritant.[2][4]

Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is an essential tool in drug development and chemical research to rapidly identify likely degradation products and establish the stability-indicating nature of an analytical method.[17][18]

Causality: This protocol subjects the compound to stress conditions (hydrolysis, oxidation, heat, light) that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to generate potential degradants and demonstrate that the chosen analytical method can adequately separate them from the parent compound.[17][19] A high-performance liquid chromatography (HPLC) method is the industry standard for this purpose.[20][21]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-formyl-3-methylbenzonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 8-24 hours.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

-

Control Sample: Store one vial of the stock solution under normal laboratory conditions, protected from light.

-

-

Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis:

-

Dilute all samples (including the control) to a suitable concentration for analysis.

-

Analyze each sample using a validated stability-indicating HPLC method, typically with a UV detector (e.g., Diode Array Detector - DAD) to assess peak purity.

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if new peaks (degradants) are resolved from the main parent peak, and there is a corresponding decrease in the parent peak area.[19]

Visualization: Stability Study Workflow

Caption: Workflow for a forced degradation stability study.

Summary and Conclusions

4-Formyl-3-methylbenzonitrile is a stable organic compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its dual aldehyde and nitrile functionalities, while synthetically useful, render it susceptible to specific degradation pathways, primarily oxidation of the aldehyde group. Its solubility profile is characteristic of a moderately polar aromatic compound, showing poor aqueous solubility but good solubility in common organic solvents like dichloromethane and ethyl acetate. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently handle, store, and utilize this versatile chemical intermediate while ensuring its purity and integrity.

References

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: morrisonlabs.com URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Web.mnsu.edu URL: [Link]

-

Title: 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis Source: LinkedIn URL: [Link]

-

Title: How to Conduct Stability Studies for Small Molecule Drugs Source: Polymer Solutions URL: [Link]

-

Title: 4-Formyl-3-Methoxybenzonitrile Source: Methylamine Supplier URL: [Link]

-

Title: Reactivity of different aldehydes Source: ResearchGate URL: [Link]

-

Title: Handbook of Stability Testing in Pharmaceutical Development Source: Springer URL: [Link]

-

Title: Chemical vs. Physical Stability of Formulations Source: Microtrac URL: [Link]

-

Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules) Source: Specialist Pharmacy Service URL: [Link]

-

Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL: [Link]

-

Title: 4-formyl-3-methylbenzonitrile (C9H7NO) Source: PubChemLite URL: [Link]

-

Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: MDPI URL: [Link]

-

Title: Benzaldehyde To Benzonitrile Source: Scribd URL: [Link]

-

Title: Catalytic oxidative conversion of aldehydes into nitriles using NH3 H2O Source: Halide Crylink URL: [Link]

-

Title: 4-Formyl-3-methoxybenzonitrile Source: MySkinRecipes URL: [Link]

Sources

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 27609-91-2|4-Formyl-3-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Formyl-3-methylbenzonitrile | 27609-91-2 [sigmaaldrich.com]

- 5. 4-Formyl-3-methylbenzonitrile | 27609-91-2 [sigmaaldrich.com]

- 6. PubChemLite - 4-formyl-3-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. youtube.com [youtube.com]

- 8. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 9. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. Page loading... [guidechem.com]

- 15. 105-07-7|4-Formylbenzonitrile|BLD Pharm [bldpharm.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 18. farabipharma.ir [farabipharma.ir]

- 19. sps.nhs.uk [sps.nhs.uk]

- 20. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Unlocking the Therapeutic Potential of 4-Formyl-3-methylbenzonitrile: A Technical Guide for Preclinical Investigation

Executive Summary

While direct extensive research on the biological activity of 4-Formyl-3-methylbenzonitrile is not widely published, its structural features—a substituted benzonitrile core bearing a reactive aldehyde—and its documented role as a key intermediate in the synthesis of androgen receptor (AR) modulators, strongly suggest a landscape ripe for pharmacological exploration.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. By synthesizing data from structurally analogous molecules, including other benzonitrile and benzaldehyde derivatives, we infer plausible therapeutic targets and outline robust, validated experimental protocols to systematically evaluate them. This document serves as a roadmap for elucidating the compound's mechanism of action, beginning with its most probable role as an androgen receptor antagonist and extending to other potential activities such as enzyme inhibition and antimicrobial effects.

Introduction: The Chemical and Biological Rationale

4-Formyl-3-methylbenzonitrile is an aromatic compound characterized by a benzene ring substituted with a cyano (-C≡N) group, a formyl (-CHO) group, and a methyl (-CH₃) group. The nitrile group often serves as a crucial hydrogen bond acceptor or a bioisostere for other functional groups in pharmacologically active molecules.[3][4] The aldehyde functionality is a versatile chemical handle and can participate in various interactions with biological targets, including the formation of covalent bonds with nucleophilic residues in enzyme active sites.

The most compelling evidence for the potential bioactivity of 4-Formyl-3-methylbenzonitrile comes from its use in the synthesis of non-steroidal androgen receptor antagonists.[1][2] This positions the compound as a high-priority candidate for investigation in the context of AR-dependent diseases, most notably prostate cancer. Furthermore, the broader classes of benzaldehyde and benzonitrile derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and enzyme-inhibitory properties, suggesting that the therapeutic potential of 4-Formyl-3-methylbenzonitrile may not be limited to a single target.[4][5][6]

Inferred Biological Activities and Potential Therapeutic Targets

Based on its chemical structure and the activities of related compounds, we can postulate several key biological activities for 4-Formyl-3-methylbenzonitrile that warrant experimental validation.

Primary Hypothesis: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Non-steroidal anti-androgens that competitively inhibit the binding of androgens like testosterone and dihydrotestosterone to the AR are a cornerstone of prostate cancer therapy. Patents explicitly list 4-Formyl-3-methylbenzonitrile as a starting material for novel carboxamide-structured AR antagonists.[1][2] This strongly implies that the core scaffold of this molecule is suited for binding to the ligand-binding pocket of the androgen receptor.

Causality of Experimental Choice: The initial and most critical step is to confirm if 4-Formyl-3-methylbenzonitrile itself, or its simple derivatives, can bind to and antagonize the androgen receptor. A competitive receptor binding assay is the gold standard for this purpose, directly measuring the compound's ability to displace a known AR ligand.

Hypothetical Signaling Pathway: Androgen Receptor Antagonism

Caption: Proposed mechanism of 4-Formyl-3-methylbenzonitrile as an AR antagonist.

Secondary Hypotheses

-

Enzyme Inhibition: The aldehyde group is an electrophilic center that can react with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites, potentially leading to reversible or irreversible inhibition. Quantitative structure-activity relationship (QSAR) studies on benzonitriles have noted that aldehyde-substituted derivatives often exhibit excess toxicity, suggesting a specific, reactive mechanism of action rather than simple narcosis.[7] Potential targets include kinases, reductases, and proteases, which are frequently dysregulated in cancer and other diseases.

-

Antimicrobial/Antifungal Activity: Benzaldehyde and its derivatives are well-documented as environmentally safe antimicrobial compounds.[5][6] Their mechanism often involves disrupting the cell membrane or coagulating cytoplasmic constituents.[5] The specific substitution pattern of 4-Formyl-3-methylbenzonitrile could confer potent activity against various bacterial and fungal strains.

-

Agrochemical Potential: One source suggests the use of this compound in preparing agrochemical herbicides. This indicates potential activity against plant-specific biological pathways, warranting investigation in herbicidal or pesticidal screening programs.

Experimental Validation: A Step-by-Step Approach

To systematically investigate the potential biological activities of 4-Formyl-3-methylbenzonitrile, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays.

Logical Workflow for Bioactivity Screening

Caption: A tiered approach for screening the biological activity of the target compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay is crucial for determining the concentration range at which the compound affects cell viability. It is a prerequisite for more specific assays to distinguish targeted activity from non-specific toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., LNCaP or VCaP for prostate cancer relevance) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 4-Formyl-3-methylbenzonitrile in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Hypothetical Data Summary: Cytotoxicity | |

| Cell Line | Hypothetical IC₅₀ (µM) |

| LNCaP (AR-positive Prostate Cancer) | 25.5 |

| PC-3 (AR-negative Prostate Cancer) | 78.2 |

| MCF-7 (Breast Cancer) | 55.0 |

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay directly tests the primary hypothesis by measuring the compound's ability to compete with a radiolabeled androgen for binding to the AR.[8][9][10][11][12]

Methodology:

-

Receptor Preparation: Prepare cell lysates or nuclear extracts from a source rich in AR, such as LNCaP cells or tissues from androgen-sensitive organs.

-

Assay Buffer: Use a binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Competition Reaction: In a 96-well filter plate, combine the AR preparation, a fixed concentration of a radiolabeled AR agonist (e.g., [³H]-R1881, a synthetic androgen) at its K_d_ concentration, and varying concentrations of 4-Formyl-3-methylbenzonitrile (or a known antagonist like Bicalutamide as a positive control).

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀, which is the concentration of the compound that displaces 50% of the radiolabeled ligand. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

| Hypothetical Data Summary: AR Binding | |

| Compound | Hypothetical K_i_ (nM) |

| Bicalutamide (Control) | 150 |

| 4-Formyl-3-methylbenzonitrile | 850 |

Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a template for screening the compound against a panel of enzymes, such as kinases or proteases.[13][14][15] The specific substrate and detection method will vary depending on the enzyme.

Methodology:

-

Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).

-

Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of 4-Formyl-3-methylbenzonitrile. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the log inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Methodology:

-

Inoculum Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 4-Formyl-3-methylbenzonitrile in the broth to create a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC by visual inspection as the lowest compound concentration that completely inhibits microbial growth.

Conclusion and Future Directions

The available evidence strongly suggests that 4-Formyl-3-methylbenzonitrile is a molecule of significant biological interest, with its most probable target being the androgen receptor. The experimental framework provided in this guide outlines a clear, logical, and robust pathway for validating this primary hypothesis and exploring a wider range of potential therapeutic activities. Successful validation of AR antagonism would position this compound, or its optimized derivatives, as a promising lead for the development of new therapies for prostate cancer. Further investigation into enzyme inhibition and antimicrobial properties could unveil additional applications. The subsequent steps would involve lead optimization through medicinal chemistry to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

- BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. BenchChem Technical Guides.

- BenchChem. (2025).

- Czech, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem Technical Notes.

- Dass, R., et al. (2014). A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics.

- Cronin, M. T., et al. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13.

- Tian, B., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(10), 843.

- Jesionkiewicz, A., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Current Microbiology, 71(4), 486-493.

- El-Newehy, M. H., et al. (2016). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. BMC Chemistry, 10, 33.

- BenchChem. (2025). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. BenchChem Technical Whitepapers.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(3), 2095.

- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.

- ResearchGate. (2025).

- MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1335.

-

Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

- MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 11(11), 1591.

-

EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.

- Sittampalam, G. S., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

- ResearchGate. (2015). Screening workflow. A diverse collection of 26000 synthetic compounds....

- Google Patents. (2017).

- ACS Publications. (2014). 3‐Alkoxy-pyrrolo[1,2‐b]pyrazolines as Selective Androgen Receptor Modulators with Ideal Physicochemical Properties for Topical Administration. Journal of Medicinal Chemistry, 57(17), 7275-7280.

- Google Patents. (2011).

- ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- Google Patents. (2016). US9073882B2 - Inhibitors of the renal outer medullary potassium channel.

- ScienceDirect. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.

- Google Patents. (2004). WO2004020412A1 - Dihydropyridine derivatives for use as human neutrophil elastase inhibitors.

- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658137.

- National Institutes of Health. (2012). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. ACS Medicinal Chemistry Letters, 3(10), 834-838.

Sources

- 1. US9657003B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 2. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. benchchem.com [benchchem.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A simple assay to screen antimicrobial compounds potentiating the activity of current antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to Interrogating 4-Formyl-3-methylbenzonitrile as a Novel Glutamate Receptor Antagonist

Abstract

The glutamatergic system, central to excitatory neurotransmission in the mammalian central nervous system (CNS), presents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders. The discovery of novel glutamate receptor antagonists remains a critical objective in modern drug development. This technical guide outlines a comprehensive, phased research strategy to investigate the potential of 4-Formyl-3-methylbenzonitrile, a compound of unexplored biological function in this context, as a glutamate receptor antagonist. While no direct evidence currently links this molecule to glutamatergic modulation, its structural motifs—a substituted aromatic ring, a nitrile moiety, and a formyl group—align with general pharmacophoric features of known NMDA receptor antagonists, providing a compelling rationale for its systematic evaluation. We present a structured, three-phase experimental plan, beginning with high-throughput screening and progressing through detailed electrophysiological characterization. This document provides not only the strategic framework but also detailed, field-proven protocols for the key assays, intended to guide researchers in the rigorous assessment of this and other novel chemical entities.

Introduction: The Imperative for Novel Glutamate Receptor Modulators

Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are pivotal in mediating synaptic transmission, plasticity, learning, and memory.[1] These receptors are broadly categorized into ionotropic (iGluR) and metabotropic (mGluR) families. The iGluR family includes N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺, triggering excitotoxic cell death.[1] This phenomenon is a key pathological component in numerous conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[1][2]

Consequently, antagonists of glutamate receptors have been a major focus of therapeutic development. For instance, the NMDA receptor antagonist ketamine has demonstrated rapid and potent antidepressant effects, revolutionizing the treatment landscape for major depressive disorder.[3][4] However, the therapeutic window for many glutamate antagonists is narrow, with side effects such as psychotomimetic symptoms and memory impairment limiting their clinical utility.[5] This underscores the urgent need for novel antagonists with improved selectivity, potency, and safety profiles. The exploration of new chemical scaffolds is paramount to achieving this goal.

Compound of Interest: 4-Formyl-3-methylbenzonitrile

4-Formyl-3-methylbenzonitrile is an aromatic compound characterized by a benzene ring substituted with a formyl (-CHO), a methyl (-CH₃), and a cyano (-CN) group. To date, its utility has been primarily documented as a chemical intermediate in organic synthesis. There is no public domain data suggesting its evaluation as a modulator of neuronal receptors.

Rationale for Investigation: The decision to investigate 4-Formyl-3-methylbenzonitrile is predicated on a fragment-based drug discovery rationale and its alignment with general pharmacophore models for NMDA receptor antagonists. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Models for noncompetitive NMDA antagonists typically feature:

-

An aromatic ring for hydrophobic interactions.

-

A protonated amine or other hydrogen-bonding feature.

-

Specific spatial relationships between these elements.[6][7]

4-Formyl-3-methylbenzonitrile possesses an aromatic core. The nitrile and formyl groups, both capable of participating in hydrogen bonding, represent potential interaction points within a receptor binding pocket. While it lacks a basic amine common to many channel blockers, its compact, rigid structure makes it an intriguing candidate for fragment-based screening to identify novel binding modalities.

A Phased Strategy for Interrogation

We propose a hierarchical, three-phase approach to systematically evaluate the potential of 4-Formyl-3-methylbenzonitrile as a glutamate receptor antagonist. This strategy is designed for maximal efficiency, ensuring that resources are committed to more complex assays only after positive results are obtained in initial, high-throughput screens.

Caption: Proposed experimental workflow for evaluating 4-Formyl-3-methylbenzonitrile.

Phase 1: High-Throughput Primary Screening

The initial phase employs a robust, cell-based, high-throughput screening (HTS) assay to rapidly assess whether 4-Formyl-3-methylbenzonitrile interacts with NMDA receptors. A calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard for this purpose.[8] This assay measures changes in intracellular calcium following receptor activation, providing a functional readout of receptor activity.

Phase 2: Hit Confirmation and Electrophysiological Characterization

If activity is detected in the primary screen, this phase aims to confirm the finding and provide a more detailed characterization.

-

Concentration-Response Curves: The compound will be re-tested in the calcium flux assay across a range of concentrations to determine its potency (IC₅₀).

-

Whole-Cell Patch-Clamp Electrophysiology: This gold-standard technique provides direct measurement of ion channel currents, offering definitive confirmation of antagonist activity and insights into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]

Phase 3: Elucidation of Mechanism and Selectivity

Upon successful electrophysiological confirmation, this phase will explore the specific mechanism of action and receptor subtype selectivity.

-